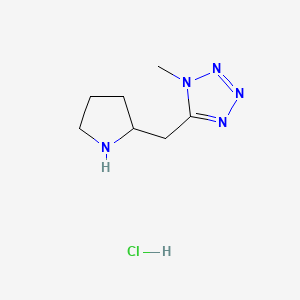

1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride

Description

1-Methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is a nitrogen-rich heterocyclic compound characterized by a tetrazole core substituted with a methyl group at the 1-position and a pyrrolidin-2-ylmethyl moiety at the 5-position. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

1-methyl-5-(pyrrolidin-2-ylmethyl)tetrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.ClH/c1-12-7(9-10-11-12)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIZMAOJZAGPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CC2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride typically involves the reaction of 1-methyl-1H-tetrazole with a suitable pyrrolidine derivative under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a strong acid like hydrochloric acid to facilitate the formation of the tetrazole ring.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the tetrazole ring, followed by the introduction of the pyrrolidine group. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine group can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or halides, under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound, often resulting in carboxylic acids or ketones.

Reduction: Reduced forms of the compound, typically alcohols or amines.

Substitution: Substituted derivatives with various functional groups, depending on the nucleophile used.

Scientific Research Applications

Overview

1-Methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.

Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride can inhibit the growth of various bacteria and fungi. For instance, tetrazole derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .

- Antiviral Properties : The compound's structure suggests potential efficacy against viral infections. Tetrazoles have been explored as inhibitors of viral replication, particularly in the context of HIV and influenza viruses. The interaction of tetrazoles with viral enzymes has been documented, indicating a pathway for therapeutic development .

- Anti-cancer Activity : There is growing interest in the anti-cancer properties of tetrazole derivatives. Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells while having minimal effects on normal cells. For example, certain tetrazole derivatives have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines .

Research Findings

A detailed analysis of the compound's applications reveals several case studies and experimental findings:

Mechanism of Action

The mechanism by which 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Sulfur vs. Nitrogen Linkages : The sulfanyl substituent in CAS 1820608-36-3 introduces a sulfur atom, which may alter electronic properties (e.g., increased polarizability) compared to nitrogen-linked analogs .

- Aromatic vs. Aliphatic Substituents : Compound 9 (with phenyl and benzoyl groups) exhibits a higher melting point (160–162°C) than aliphatic-substituted tetrazoles, likely due to π-stacking interactions .

Biological Activity

1-Methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is a compound of interest due to its potential biological activities. Tetrazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is characterized by a tetrazole ring substituted with a pyrrolidine moiety. The molecular formula is with a molecular weight of approximately 185.23 g/mol.

Biological Activity Overview

Research has demonstrated that tetrazole derivatives exhibit a broad spectrum of biological activities. The following sections summarize specific activities associated with 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride.

Antimicrobial Activity

Tetrazole compounds have shown significant antimicrobial properties. A study reported that various tetrazole derivatives possess antibacterial and antifungal activities. Notably, compounds similar to 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole were evaluated for their efficacy against common pathogens:

| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Penicillin | 31 |

| Escherichia coli | 25 | Ciprofloxacin | 2 |

| Candida albicans | 75 | Fluconazole | 10 |

These results indicate that the compound exhibits competitive antimicrobial activity compared to established antibiotics .

Anti-inflammatory Properties

Tetrazole derivatives have also been noted for their anti-inflammatory effects. In vitro studies indicated that certain tetrazoles can inhibit the production of pro-inflammatory cytokines. For instance, a related tetrazole compound demonstrated a significant reduction in TNF-alpha levels in macrophage cultures . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of tetrazoles has been explored in various studies. Compounds containing the tetrazole ring have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. For example, a derivative exhibited cytotoxicity against breast cancer cells with an IC50 value of 15 µM . This highlights the therapeutic potential of similar compounds in oncology.

Case Studies

Several case studies have highlighted the biological activity of tetrazole derivatives:

- Study on Antimicrobial Efficacy : A series of synthesized tetrazoles were tested against multi-drug resistant bacterial strains. The results showed that certain derivatives had lower MIC values than traditional antibiotics, indicating their potential as new antimicrobial agents .

- Evaluation of Anti-inflammatory Effects : In a controlled study, a tetrazole derivative was administered to animal models with induced inflammation. The results showed significant reduction in swelling and pain compared to control groups .

- Cytotoxicity Assays : In vitro assays demonstrated that specific tetrazole compounds induced apoptosis in human cancer cell lines through activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.